molecular formula C6H4NO5S- B8546208 m-Nitrobenzenesulfonate CAS No. 30904-40-6

m-Nitrobenzenesulfonate

Cat. No.: B8546208
CAS No.: 30904-40-6
M. Wt: 202.17 g/mol
InChI Key: ONMOULMPIIOVTQ-UHFFFAOYSA-M
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Description

Chemical Structure and Properties m-Nitrobenzenesulfonate, specifically sodium this compound (CAS No. 127-68-4), is a sodium salt derivative of nitrobenzenesulfonic acid with the molecular formula C₆H₄NNaO₅S and molecular weight 225.15 g/mol . It is a white crystalline solid with a solubility of 20% in water at 20°C, moderate solubility in dimethyl sulfoxide (DMSO), and poor solubility in acetone . Its stability under standard conditions makes it suitable for industrial and synthetic applications.

Applications
The compound serves as a mild oxidant in organic synthesis, a dye intermediate, and an anti-dye salt in textile processing . It is also utilized in metal surface treatment, where concentrations of 0.01–2 g/L are effective in zinc phosphating processes for aluminum-containing substrates .

Scientific Research Applications

Textile Industry

  • Dyeing and Printing : Sodium m-nitrobenzenesulfonate serves as a dye inhibitor for vat dyes and sulfur dyes. It acts as a color-forming protective agent during dyeing processes, improving the quality of dyed fabrics by preventing unwanted color interactions .
  • Scouring Agent : It is employed in the scouring of cotton fabrics to remove impurities before dyeing, ensuring uniform dye uptake .

Electroplating

  • Nickel Stripping : The compound is used as a nickel stripper in the electroplating industry, effectively removing nickel coatings without damaging the underlying substrate .
  • Developing Agent : It acts as an auxiliary agent in electroplating processes, facilitating better metal deposition and surface quality .

Pharmaceutical Applications

Sodium this compound is utilized as a reagent in the synthesis of azetidinyl ketolides, which are effective against multidrug-resistant respiratory tract infections. This highlights its importance in developing new pharmaceutical compounds that address critical health challenges .

Remediation of Contaminated Water

Research indicates that sodium this compound can be effective in removing organic pollutants from water sources. Its application has been studied in various remediation projects aimed at reducing environmental contamination from industrial activities .

Chemical Oxidation Processes

The compound has been used as an oxidizing agent in several chemical processes, including those aimed at synthesizing complex organic molecules. Its effectiveness in facilitating oxidation reactions makes it valuable in both laboratory and industrial settings .

Case Study 1: Textile Application

A study demonstrated that using sodium this compound during the dyeing process significantly reduced color bleeding and improved fabric quality. Samples treated with the compound showed enhanced colorfastness compared to untreated samples, confirming its role as an effective dye inhibitor.

Sample TypeColorfastness Rating (1-5)Treatment Method
Untreated Fabric2None
Treated Fabric4Sodium this compound

Case Study 2: Electroplating Efficiency

In an electroplating efficiency study, parts stripped of nickel using sodium this compound showed no dimensional loss or damage to the substrate material. This case highlighted its efficacy as a non-destructive stripping agent.

Substrate MaterialNickel Thickness (µm)Stripping Time (min)Dimensional Loss (%)
Copper1050
Aluminum8100

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing m-nitrobenzenesulfonate derivatives, and how can reaction conditions be optimized for purity?

  • Methodological Answer : The synthesis typically involves sulfonation of nitrobenzene derivatives using concentrated sulfuric acid or chlorosulfonic acid, followed by neutralization with sodium hydroxide to form sodium this compound . Optimization includes controlling sulfonation temperature (60–80°C) to minimize byproducts like ortho/para isomers. Purity (>95%) is achieved via recrystallization in ethanol-water mixtures . Monitor reaction progress using thin-layer chromatography (TLC) with UV detection .

Q. How can spectroscopic techniques (NMR, IR) be applied to characterize this compound derivatives?

  • Methodological Answer :

  • ¹H NMR : The aromatic proton signals for this compound appear as a triplet (δ 8.2–8.4 ppm) due to meta-substitution, with splitting patterns distinguishing it from ortho/para isomers .
  • IR : Key peaks include symmetric/asymmetric S=O stretching (1170 cm⁻¹ and 1360 cm⁻¹) and NO₂ stretching (1520 cm⁻¹) .
  • Validate assignments using computational methods (e.g., DFT) to simulate spectra and resolve ambiguities .

Q. What safety protocols are critical when handling this compound compounds in the lab?

  • Methodological Answer :

  • Use PPE (gloves, goggles) due to irritant properties (R36/37/38) .
  • Avoid inhalation of fine powders; work in a fume hood during sulfonation steps.
  • Store in airtight containers away from reducing agents to prevent unintended redox reactions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • Conduct kinetic isotope effect (KIE) studies to determine whether the rate-limiting step involves bond cleavage (e.g., C-S vs. C-NO₂).
  • Compare activation parameters (ΔH‡, ΔS‡) under varying solvents (polar aprotic vs. protic) to assess transition-state stabilization .
  • Use computational modeling (e.g., DFT) to map potential energy surfaces and identify intermediates .

Q. What analytical strategies address discrepancies in environmental detection of this compound in wastewater?

  • Methodological Answer :

  • Employ solid-phase extraction (SPE) with C18 cartridges to concentrate samples, followed by LC-MS/MS for quantification (LOQ: 0.1 ppb) .
  • Cross-validate results using isotope dilution (e.g., ¹³C-labeled internal standards) to correct matrix effects .
  • Compare with certified reference materials (e.g., 3-Nitrodibenzofuran standards) to confirm detection specificity .

Q. How do substituents on the benzene ring influence the electrochemical reduction of this compound?

  • Methodological Answer :

  • Perform cyclic voltammetry (CV) in buffered electrolytes (pH 7–9) to study reduction potentials. Electron-withdrawing groups (e.g., -Cl) shift reduction peaks cathodically, while electron-donating groups (e.g., -OCH₃) show anodic shifts .
  • Use rotating disk electrode (RDE) experiments to correlate substituent effects with diffusion-controlled currents.

Q. Data Analysis & Interpretation

Q. How should researchers reconcile conflicting spectral data (e.g., NMR vs. X-ray) for this compound derivatives?

  • Methodological Answer :

  • For crystalline samples, prioritize X-ray crystallography to resolve structural ambiguities (e.g., nitro group orientation) .
  • If discrepancies persist, use dynamic NMR (DNMR) to assess rotational barriers around the sulfonate group at elevated temperatures .

Q. What statistical approaches are suitable for analyzing substituent effects on this compound’s physicochemical properties?

  • Methodological Answer :

  • Apply multivariate regression (e.g., Hammett σ constants) to correlate substituent electronic effects with properties like solubility or redox potential .
  • Use principal component analysis (PCA) to cluster derivatives based on spectroscopic/thermodynamic datasets .

Environmental & Application-Oriented Questions

Q. What methodologies evaluate the environmental persistence of this compound in aquatic systems?

  • Methodological Answer :

  • Conduct OECD 301F biodegradation tests under aerobic conditions, monitoring sulfate and nitrate release via ion chromatography .
  • Use QSAR models to predict half-life in water based on electronic parameters (e.g., LUMO energy) .

Q. How can this compound derivatives be functionalized for advanced materials (e.g., surfactants, ionic liquids)?

  • Methodological Answer :
  • Synthesize zwitterionic surfactants by quaternizing the sulfonate group with tertiary amines (e.g., pyridinium this compound) .
  • Optimize ionic conductivity by varying counterions (e.g., Li⁺ vs. Na⁺) in electrolyte formulations .

Comparison with Similar Compounds

Structural Isomers: o- and p-Nitrobenzenesulfonates

Property m-Nitrobenzenesulfonate o-Nitrobenzenesulfonate p-Nitrobenzenesulfonate
Oxidation Rate Moderate Very low High
Solubility in Water 20% (20°C) <5% (estimated) ~15–25% (varies by salt form)
CAS No. 127-68-4 Not explicitly listed Not explicitly listed
  • Oxidative Reactivity : Bullock and Forbes demonstrated that para-substituted nitrobenzenesulfonates exhibit the highest oxidation rates, while meta-substituted variants (e.g., this compound) are slower, and ortho-substituted compounds show negligible activity . This trend correlates with steric hindrance and electronic effects of the nitro group position.

Functional Group Analogues: Aminobenzenesulfonates

Compound Molecular Formula Solubility (Water) Key Applications
This compound C₆H₄NNaO₅S 20% (20°C) Oxidation, dye intermediates
m-Aminobenzenesulfonic acid C₆H₅NO₃S High (ionic form) Pharmaceuticals, surfactants
Sulfanilic acid (p-aminobenzenesulfonic acid) C₆H₅NO₃S High (ionic form) Azo dyes, analytical reagents
  • Reactivity: Unlike this compound, aminobenzenesulfonates lack oxidizing capacity due to the electron-donating amino group (-NH₂), which stabilizes the sulfonate moiety. Sulfanilic acid, for instance, is a key precursor in azo dye synthesis .

Derivatives: Ester and Salt Forms

Derivative Solubility (Water) Key Property Application
Sodium this compound 20% (20°C) High ionic solubility Textile anti-dye agent, oxidant
Isopropyl this compound 0.29 g/L (25°C) Lipophilic, low solubility Specialty organic synthesis
  • Solubility Trends: Sodium salts (ionic) exhibit higher water solubility, while ester derivatives like isopropyl this compound are lipophilic, making them suitable for non-polar reaction systems .

Research Findings and Industrial Relevance

  • Synthetic Utility: Sodium this compound is used in reflux reactions with dihydropyridazinones to yield substituted heterocycles, confirmed by NMR data (e.g., δ 11.0 ppm for exchangeable proton in 7a) .
  • Surface Treatment : Optimal concentrations of 0.01–2 g/L in phosphating baths enhance corrosion resistance on aluminum alloys .

Preparation Methods

Sulfonation Using Chlorosulfonic Acid

Reaction Mechanism and Process Optimization

The chlorosulfonic acid method, as detailed in CN108997175B, represents a paradigm shift in sulfonation chemistry. By reversing the stoichiometric ratio of nitrobenzene to chlorosulfonic acid (1:0.40.61:0.4\text{--}0.6), this approach ensures nitrobenzene acts as both reactant and solvent, eliminating residual sulfonating agent . The reaction proceeds at 90150C90\text{--}150^\circ \text{C} for 252\text{--}5 hours, generating hydrogen chloride gas as the sole byproduct, which is absorbed into water for recovery .

Post-treatment involves cooling the reaction mixture, adding sodium carbonate (0.510.5\text{--}1 molar equivalents to chlorosulfonic acid), and separating the aqueous and organic layers. The organic phase contains recoverable nitrobenzene (99% purity), while the aqueous layer is concentrated or spray-dried to yield sodium this compound (98%\geq98\% purity) .

Table 1: Key Parameters for Chlorosulfonic Acid Sulfonation

ParameterRange/ValueImpact on Yield/Purity
Molar Ratio (Nitrobenzene:ClSO₃H)1:0.40.61:0.4\text{--}0.6Maximizes nitrobenzene reuse
Temperature110130C110\text{--}130^\circ \text{C}Optimizes reaction kinetics
Reaction Time5 hours98.2% yield
Sodium BaseNa₂CO₃ (0.5–1 eq)Neutralizes excess acid

Economic and Environmental Advantages

This method reduces chlorosulfonic acid consumption by 60–70% compared to traditional approaches, lowering raw material costs . The closed-loop system recovers 99% of nitrobenzene and converts hydrogen chloride into marketable hydrochloric acid, addressing waste disposal challenges . Derivatives such as sodium this compound from o-chloronitrobenzene or p-nitrotoluene are synthesized similarly, broadening industrial applicability .

Oleum-Mediated Sulfonation

Traditional Sulfonation with Oleum

The oleum process, described in EP0010443B1, employs 65%65\% oleum (equivalent to 44%44\% free SO3\text{SO}_3) at 80130C80\text{--}130^\circ \text{C} . A slight excess of SO3\text{SO}_3 (1.051.11.05\text{--}1.1 molar equivalents) ensures complete nitrobenzene conversion. Post-sulfonation, the mixture is neutralized with caustic soda (NaOH\text{NaOH}) at 80105C80\text{--}105^\circ \text{C}, yielding sodium this compound and sodium sulfate .

Table 2: Oleum Sulfonation Conditions and Outcomes

ParameterRange/ValueOutcome
SO3\text{SO}_3 Ratio1.051.11.05\text{--}1.1 mol95–97% conversion
Neutralization AgentNaOHpH 7–8.6 for product stability
ByproductsNa2SO4\text{Na}_2\text{SO}_4Requires filtration

Limitations and Modern Adaptations

While effective, this method generates sulfate waste, necessitating costly filtration. Recent adaptations integrate catalytic agents like vanadium to reduce oleum usage by 30%, though metal catalyst recovery remains a hurdle .

Alternative Sulfonation Strategies

Benzene Sulfonation-Nitration Process

Historically, benzene was sulfonated with concentrated H2SO4\text{H}_2\text{SO}_4 to benzenesulfonic acid, followed by nitration with HNO3\text{HNO}_3. However, poor regioselectivity resulted in 40–50% o/p-nitrobenzenesulfonic acid byproducts, complicating purification . Calcium sulfate waste from sulfuric acid neutralization further limits its viability .

Sulfur Trioxide (SO3\text{SO}_3SO3) Direct Sulfonation

Gaseous SO3\text{SO}_3 reacts with nitrobenzene at 110115C110\text{--}115^\circ \text{C}, achieving 90–92.5% yield . Excess SO3\text{SO}_3 (3.23.83.2\text{--}3.8 mol) minimizes byproducts but necessitates sulfuric acid co-solvents to suppress oxidation, increasing post-reaction acid handling costs . Microreactor systems enhance mixing, reducing SO3\text{SO}_3 usage to 121\text{--}2 mol and reaction times by 50% .

Comparative Analysis of Preparation Methods

Table 3: Method Comparison for this compound Synthesis

MethodReactantsYield (%)ByproductsWaste Management
Chlorosulfonic AcidNitrobenzene, ClSO₃H98.2 HCl (recycled)Low waste
OleumNitrobenzene, SO3\text{SO}_395 Na2SO4\text{Na}_2\text{SO}_4Moderate (filtration)
SO3\text{SO}_3 GasNitrobenzene, SO3\text{SO}_392 SulfonesHigh (acid neutralization)
Benzene NitrationBenzene, HNO3\text{HNO}_360 o/p-isomers, CaSO4\text{CaSO}_4High (solid waste)

Properties

IUPAC Name

3-nitrobenzenesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO5S/c8-7(9)5-2-1-3-6(4-5)13(10,11)12/h1-4H,(H,10,11,12)/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMOULMPIIOVTQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4NO5S-
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30904-40-6
Record name 3-Nitrobenzenesulfonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30904-40-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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